Acetic acid;octane-2,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

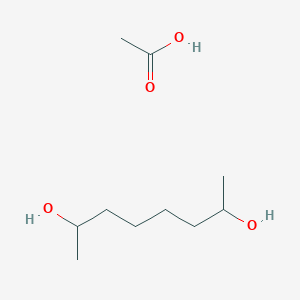

Acetic acid;octane-2,7-diol is an organic compound that combines the properties of acetic acid and octane-2,7-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. Octane-2,7-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to an octane chain. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octane-2,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide or potassium permanganate to add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic hydrogenation of octane-2,7-dione, followed by esterification with acetic acid. This process requires precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octane-2,7-diol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.

Common Reagents and Conditions

Oxidation: Periodic acid (HIO₄), potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated compounds.

Scientific Research Applications

Acetic acid;octane-2,7-diol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;octane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity . The carboxyl group of acetic acid can participate in acid-base reactions, altering the pH and ionic balance of the environment .

Comparison with Similar Compounds

Similar Compounds

Ethylene glycol: A simple diol with two hydroxyl groups attached to a two-carbon chain.

Propylene glycol: A diol with two hydroxyl groups attached to a three-carbon chain.

Butane-1,4-diol: A diol with two hydroxyl groups attached to a four-carbon chain.

Uniqueness

Acetic acid;octane-2,7-diol is unique due to its combination of a carboxyl group and two hydroxyl groups on an eight-carbon chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.

Biological Activity

Acetic acid; octane-2,7-diol, also known as 2,7-octanediol, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H18O2

- Molecular Weight : 146.23 g/mol

- Functional Groups : Alcohols and carboxylic acids

The presence of hydroxyl groups in octane-2,7-diol contributes to its solubility and reactivity, making it a versatile compound in biological systems.

Antimicrobial Properties

Research indicates that acetic acid exhibits significant antimicrobial activity. A study demonstrated that acetic acid could inhibit the growth of various pathogens associated with burn wounds, with minimum inhibitory concentrations (MIC) ranging from 0.16% to 0.31%. This property is particularly valuable in clinical settings where antibiotic resistance is a concern .

Anti-inflammatory Effects

Octane-2,7-diol has shown potential anti-inflammatory effects. In animal models, compounds similar to octane-2,7-diol have been observed to reduce inflammatory pain induced by acetic acid and other inflammatory agents. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Antioxidant Activity

Antioxidant properties have been noted in studies involving octane-2,7-diol derivatives. These compounds enhance the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating their potential in reducing oxidative stress .

The mechanisms through which acetic acid; octane-2,7-diol exerts its biological effects include:

- Inhibition of Biofilm Formation : Acetic acid effectively prevents biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines and enzymes, leading to reduced inflammation and pain .

- Antioxidant Pathways : It activates cellular pathways that enhance antioxidant defenses, thereby protecting cells from oxidative damage .

Study 1: Antimicrobial Efficacy

In a controlled study involving 29 isolates of common wound pathogens, acetic acid demonstrated robust antibacterial activity against both planktonic and biofilm-producing bacteria. The study found that exposure to acetic acid at concentrations as low as 0.31% could eradicate mature biofilms within three hours .

Study 2: Anti-inflammatory Mechanism

A study investigated the effects of octane-2,7-diol on inflammatory pain models in mice. Results indicated a significant reduction in pain responses when administered alongside inflammatory agents like formalin and complete Freund's adjuvant (CFA). The compound's ability to inhibit IL-6 signaling pathways was highlighted as a key mechanism .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the concentration of acetic acid in a mixture with octane-2,7-diol be determined experimentally?

Methodological Answer : Use acid-base titration with standardized sodium hydroxide (NaOH) and phenolphthalein as an indicator. The carboxyl group (-COOH) of acetic acid reacts stoichiometrically with NaOH, allowing calculation of molarity via Macid=VacidMbase⋅Vbase. Ensure precise volumetric measurements and replicate trials to minimize errors (e.g., spillage or endpoint misjudgment) .

| Trial | Volume of Acetic Acid (mL) | Volume of NaOH (mL) | Calculated Molarity |

|---|---|---|---|

| 1 | 10.00 | 8.45 | 0.845 M |

| 2 | 10.00 | 8.50 | 0.850 M |

| 3 | 10.00 | 8.40 | 0.840 M |

Q. What spectroscopic techniques are used to confirm the structure of acetic acid;octane-2,7-diol?

Methodological Answer :

- Mass Spectrometry (MS) : Look for characteristic fragments like m/z61 ([CH3COOH2]+) and homolog-dependent losses (e.g., M-60, M-Macid) to confirm hydroxyl and acetyl groups .

- NMR : Analyze proton environments (e.g., hydroxyl protons at δ 1–5 ppm, methyl/methylene groups in octane-diol).

- Infrared (IR) Spectroscopy : Identify O-H stretches (~3200 cm−1) and carbonyl (C=O) stretches (~1700 cm−1) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer :

- Liquid-Liquid Extraction : Separate using immiscible solvents (e.g., water and 1-octanol) based on partition coefficients .

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to resolve polar and nonpolar components .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance purity .

Advanced Research Questions

Q. How can GC-MS resolve and quantify isomeric diol derivatives in this compound mixtures?

Methodological Answer : Derivatize hydroxyl groups with acetylating agents (e.g., acetic anhydride) to improve volatility. Analyze fragments via GC-MS:

- Isomers (e.g., 2,7- vs. 2,8-diols) produce distinct m/z peaks (e.g., 295/313 and 323/341) .

- Use retention times and daughter ions (e.g., m/z111, loss of acetic acid) for isomer identification.

| Fragment Type | m/z Values | Diagnostic Utility |

|---|---|---|

| Acetylated M-60 | 295, 323 | Homolog differentiation |

| M-Macid | 313, 341 | Isomer ratio quantification |

| Daughter ions | 111, 421 | Hydroxyl position confirmation |

Q. How to design experiments studying the interaction of this compound with lipid membranes?

Methodological Answer :

- Model Membranes : Prepare liposomes using phosphatidylcholine and incorporate the compound at varying concentrations.

- Fluorescence Anisotropy : Measure membrane fluidity changes using diphenylhexatriene (DPH) probes.

- DSC (Differential Scanning Calorimetry) : Analyze phase transition temperatures to assess membrane stability .

Q. What strategies optimize reaction conditions for synthesizing methacrylic derivatives of octane-2,7-diol?

Methodological Answer :

- Catalyst Selection : Use triethylbenzylammonium chloride (TEBACl) to enhance esterification efficiency .

- Temperature Control : Maintain 210–220°C for propoxylation steps to prevent side reactions.

- Monomer Ratios : Adjust methacrylic acid:epichlorohydrin ratios (e.g., 1:2) to maximize diester yield .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 210–220°C | Minimizes decomposition |

| Catalyst Loading | 5 mol% TEBACl | Accelerates epoxide ring-opening |

| Monomer Ratio | 1:2 (diol:epichlorohydrin) | Ensures complete derivatization |

Q. How to analyze thermal stability and photoluminescence properties of copolymers derived from this compound?

Methodological Answer :

- TGA (Thermogravimetric Analysis) : Measure weight loss at 200–400°C to assess degradation thresholds.

- DSC : Identify glass transition (Tg) and melting (Tm) points for copolymer crystallinity.

- Photoluminescence Spectroscopy : Excite at 350 nm and record emission spectra (400–600 nm) to evaluate quantum yield .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported partition coefficients (logP\log PlogP) for this compound?

Methodological Answer :

- Validate Experimental Conditions : Ensure consistent pH, temperature, and solvent purity (e.g., 1-octanol/water systems).

- Cross-Reference Techniques : Compare shake-flask methods with chromatographic logP estimations (e.g., HPLC retention times) .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in published data .

Q. Literature Review & Validation

Q. How to trace the synthetic pathway of octane-2,7-diol derivatives using citation networks?

Methodological Answer :

- Use databases like SciFinder or Reaxys to map reaction steps (e.g., propoxylation → epichlorohydrin reaction → methacrylation).

- Validate methods via peer-reviewed protocols (e.g., ACS journals) and cross-check spectral data against NIST Chemistry WebBook .

Q. Safety & Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store at 2–8°C under inert gas (N2) to prevent oxidation.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Properties

CAS No. |

652973-62-1 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

acetic acid;octane-2,7-diol |

InChI |

InChI=1S/C8H18O2.C2H4O2/c1-7(9)5-3-4-6-8(2)10;1-2(3)4/h7-10H,3-6H2,1-2H3;1H3,(H,3,4) |

InChI Key |

UOJHNXGBDDEVEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC(C)O)O.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.